molecular formula C6H10N2O2 B1164903 Zein CAS No. 9010-66-6

Zein

Cat. No.: B1164903
CAS No.: 9010-66-6
InChI Key:
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Description

Zein is a class of alcohol-soluble proteins derived from corn. It is rich in prolamin and has been recognized for its biocompatibility and biodegradability. This compound has gained significant attention due to its versatility in various applications, particularly in the biomedical and pharmaceutical fields .

Mechanism of Action

Target of Action

Zein, a natural protein derived from corn, is primarily targeted for use in the pharmaceutical and biomedical industries due to its unique properties . Its primary targets include various bioactive ingredients such as phenolics, vitamins, carotenoids, and essential oils . This compound’s amphiphilic nature allows it to interact dynamically with these bioactive ingredients, enhancing their stability and bioavailability .

Mode of Action

This compound interacts with its targets primarily through encapsulation. It forms nanoparticles with different structures through chemical crosslinking, desolvating, dispersing, and micromixing strategies . This encapsulation improves the stability of the bioactive ingredients, controls their release, and enhances their targeting, thereby effectively improving their pharmaceutical effects . Furthermore, this compound can act as a metal ion chelator, a hydrogen donor, and a radical stabilizer to inhibit lipid oxidation .

Biochemical Pathways

This compound’s action primarily affects the delivery and absorption pathways of bioactive ingredients. By forming nanoparticles, this compound enhances the dispersion of these ingredients, fostering a strong affinity for the mucus layer enveloping intestinal epithelial cells. This leads to an extended residence within the gastrointestinal (GI) tract, thereby enhancing the bioavailability of the ingredients .

Pharmacokinetics

The pharmacokinetics of this compound primarily involve its ability to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of bioactive ingredients. This compound nanoparticles can improve the oral bioavailability of these ingredients . Furthermore, the release characteristics of this compound-based formulations can vary under different media conditions, indicating its potential for controlled drug release .

Result of Action

The result of this compound’s action is the improved stability, bioavailability, and targeted delivery of bioactive ingredients. This leads to enhanced pharmaceutical effects, including improved health-promoting properties of the ingredients . For instance, nanoencapsulation of anacardic acid inside a this compound matrix doubled its inhibitory action against certain bacteria .

Action Environment

The action of this compound is influenced by various environmental factors. This compound is highly resistant to heat, water, abrasion, and humidity, which enhances the shelf-life of biomolecules . This compound-based nanoparticles can exhibit aggregation tendencies at high ionic strengths, indicating that the stability of this compound can be affected by the ionic strength of the environment .

Biochemical Analysis

Biochemical Properties

Zein plays a crucial role in biochemical reactions within maize endosperm. It interacts with various enzymes, proteins, and other biomolecules during its synthesis and storage. This compound is synthesized in the rough endoplasmic reticulum and accumulates in protein bodies. It interacts with enzymes such as protein disulfide isomerase, which assists in the formation of disulfide bonds, stabilizing the protein structure. Additionally, this compound interacts with binding proteins like BiP (Binding Immunoglobulin Protein), which helps in proper folding and assembly of the protein .

Cellular Effects

This compound influences various cellular processes in maize endosperm cells. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound accumulation in protein bodies impacts the overall protein content and composition of the endosperm, influencing the nutritional quality of maize kernels. Furthermore, this compound has been shown to affect the expression of genes involved in protein synthesis and storage, thereby regulating the cellular metabolism of amino acids and other nutrients .

Molecular Mechanism

The molecular mechanism of this compound involves its synthesis, folding, and accumulation in protein bodies. This compound is synthesized in the rough endoplasmic reticulum, where it undergoes post-translational modifications such as disulfide bond formation. It binds to chaperone proteins like BiP, which assist in proper folding and assembly. This compound is then transported to protein bodies, where it accumulates and forms stable storage structures. This process is regulated by various transcription factors and signaling pathways that control the expression of this compound genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on cellular function can change over time. This compound is relatively stable under normal conditions, but its stability can be affected by factors such as temperature, pH, and enzymatic degradation. Long-term studies have shown that this compound can undergo degradation, leading to changes in its structure and function. These changes can impact cellular processes and protein synthesis in maize endosperm cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not cause any adverse effects. At high doses, this compound can cause toxic effects, including gastrointestinal disturbances and allergic reactions. Studies have shown that there is a threshold dose beyond which this compound can become toxic, highlighting the importance of dosage regulation in its applications .

Metabolic Pathways

This compound is involved in various metabolic pathways within maize endosperm cells. It interacts with enzymes and cofactors involved in amino acid metabolism, protein synthesis, and storage. This compound synthesis is regulated by transcription factors that control the expression of this compound genes, and its accumulation in protein bodies affects the overall metabolic flux and metabolite levels in the endosperm .

Transport and Distribution

This compound is transported and distributed within maize endosperm cells through the endoplasmic reticulum and Golgi apparatus. It interacts with transporters and binding proteins that facilitate its movement to protein bodies, where it accumulates. The localization and accumulation of this compound are crucial for its function as a storage protein, and any disruptions in its transport can affect its stability and activity .

Subcellular Localization

This compound is primarily localized in protein bodies within maize endosperm cells. It contains targeting signals and post-translational modifications that direct it to specific compartments within the cell. The subcellular localization of this compound is essential for its proper function and stability, and any alterations in its localization can impact its activity and role as a storage protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zein can be prepared through several methods, including antisolvent precipitation, spray drying, supercritical processes, coacervation, and emulsion procedures . The choice of method depends on the desired application and the specific properties required for the final product.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the protein from corn gluten meal using aqueous ethanol solutions. The process includes the following steps:

Chemical Reactions Analysis

Types of Reactions: Zein undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include crosslinked this compound, modified this compound with enhanced properties, and this compound-based composites .

Comparison with Similar Compounds

Zein is unique compared to other plant-derived proteins due to its high content of hydrophobic amino acids, which contribute to its water-insolubility and solubility in ethanol-water mixtures. Similar compounds include:

This compound’s unique properties, such as its amphiphilicity and ability to form stable nanoparticles, make it a valuable material for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

9010-66-6

Molecular Formula

C6H10N2O2

Origin of Product

United States
Customer
Q & A

Q1: What spectroscopic techniques are used to characterize zein?

A1: Several spectroscopic techniques are employed to characterize this compound, including Fourier Transform Infrared Spectroscopy (FTIR) [, , , , , ], Circular Dichroism (CD) [, ], X-ray diffraction [, ], and UV-Vis spectroscopy [, ]. FTIR helps identify functional groups and secondary structures, CD provides insights into protein conformation, X-ray diffraction reveals crystalline structures, and UV-Vis spectroscopy is useful for studying protein-ligand interactions and nanoparticle formation.

Q2: How can the properties of this compound films be improved?

A2: Various methods have been explored to enhance the properties of this compound films:

  • Plasticizers: Adding plasticizers like oleic acid improves film flexibility and water vapor barrier properties [, , ].
  • Chemical Modifications: Phosphorylation using phosphorus oxychloride (POCl3) can significantly increase the elongation at break of this compound films, making them more suitable for wrapping applications [].
  • Crosslinking: Natural crosslinking agents like citric acid, succinic anhydride, and eugenol can be used to enhance the tensile strength of this compound films, improving their mechanical properties [].
  • Nanoparticle Incorporation: Adding nanoparticles like Laponite®, graphene oxide (GO), and carbon nanotubes (CNTs) to this compound films can enhance various properties, including hydrophobicity, water vapor barrier properties, tensile strength, and Young's modulus [].

Q3: How stable is this compound under various storage conditions?

A3: The stability of this compound is influenced by factors like temperature, humidity, and the presence of other compounds. Encapsulating bioactive compounds within this compound matrices can enhance their stability during storage. For instance, this compound fibers have demonstrated efficacy in stabilizing (-)-epigallocatechin gallate (EGCG) in water, attributed to hydrogen bonding, hydrophobic interactions, and physical encapsulation [].

Q4: What are the potential applications of this compound in food packaging?

A4: this compound's biodegradability, edibility, and film-forming properties make it a promising material for food packaging, offering an alternative to petroleum-based plastics [, ].

Q5: How can this compound be used for the encapsulation and delivery of bioactive compounds?

A5: this compound's amphiphilic nature enables the encapsulation of both hydrophilic and hydrophobic compounds, making it suitable for developing delivery systems for nutrients, pharmaceuticals, and other bioactive molecules [, , , ]. For example, this compound has been successfully used to encapsulate:

  • Quercetin: Electrospraying techniques have been employed to prepare quercetin-loaded this compound nanoparticles, demonstrating increased bioavailability of quercetin compared to its free form [].
  • Propolis: One-step assembly methods have been used to fabricate propolis-loaded this compound/caseinate/alginate nanoparticles, improving the bioaccessibility of propolis [].

Q6: Can this compound be used for tissue engineering applications?

A6: Research suggests that this compound exhibits potential as a biocompatible and biodegradable material for tissue engineering [, ]. Studies have shown that human mesenchymal stem cells (MSCs) adhere to and proliferate on fibrous this compound scaffolds, expressing focal adhesion kinase and integrins, indicating its biocompatibility. Further research on this compound as a scaffold material, particularly in comparison to commonly used animal-derived materials like gelatin, is promising [].

Q7: What are the potential applications of this compound in biosensors?

A7: this compound's film-forming properties and biocompatibility make it a suitable material for biosensor development []. For instance, this compound nanocomposite films incorporating carbon nanotubes have been used to fabricate amperometric biosensors for detecting gliadin, a protein that triggers allergic reactions in individuals with celiac disease [].

Q8: Is this compound biocompatible?

A8: this compound is generally recognized as safe (GRAS) by the FDA, indicating its biocompatibility []. Studies on this compound degradation products have shown no significant cytotoxicity or organ toxicity in rats, suggesting it is safe for biomedical applications [].

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